molecular formula C10H14N2O3 B13729500 (5-Isopropoxy-2-nitrophenyl)methanamine

(5-Isopropoxy-2-nitrophenyl)methanamine

Katalognummer: B13729500
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: VUGWFLYBXCTRLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Isopropoxy-2-nitrophenyl)methanamine is an organic compound with a complex structure that includes an isopropoxy group, a nitro group, and a methanamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropoxy-2-nitrophenyl)methanamine typically involves multiple steps. One common method includes the nitration of 5-isopropoxy-2-nitrophenol followed by the reduction of the nitro group to an amine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Isopropoxy-2-nitrophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine group, which is a crucial step in its synthesis.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Isopropoxy-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (5-Isopropoxy-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Nitrophenyl)methanamine: Similar structure but lacks the isopropoxy group.

    (2-Methoxy-5-nitrophenyl)methanamine: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

(5-Isopropoxy-2-nitrophenyl)methanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

(2-nitro-5-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C10H14N2O3/c1-7(2)15-9-3-4-10(12(13)14)8(5-9)6-11/h3-5,7H,6,11H2,1-2H3

InChI-Schlüssel

VUGWFLYBXCTRLR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.